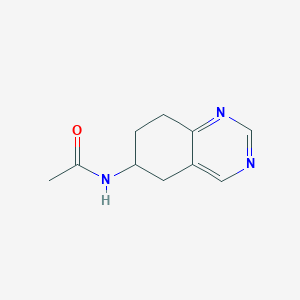
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline with acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . Another method involves the use of α-aminoamidines, which react with bis-benzylidene cyclohexanones under mild conditions to produce 5,6,7,8-tetrahydroquinazoline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological activities and properties.
科学的研究の応用
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential antibacterial and antitubercular activities.
Medicine: It is being investigated for its potential use in developing new drugs for treating bacterial infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have shown high binding affinity toward enzymes like dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival . By inhibiting these enzymes, the compound can exert its antibacterial effects.
類似化合物との比較
Similar Compounds
- N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
- N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
Uniqueness
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities toward molecular targets, making it a valuable compound for further research and development.
生物活性
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound contains a tetrahydroquinazoline core with an acetamide functional group. The presence of an amino group enhances its reactivity and solubility in various solvents, making it suitable for diverse biological applications. Its molecular formula is C11H14N2O .
Biological Activities
Research indicates that compounds within the tetrahydroquinazoline family exhibit a range of pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinazoline can demonstrate significant antitumor properties. For instance, N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell growth .
- Neuroactive Effects : Some derivatives have been linked to neuroactive properties. Modifications to the tetrahydroquinazoline structure can lead to compounds with enhanced neuroprotective effects .
- Antimicrobial Activity : The compound has been tested against various microbial strains, demonstrating effective inhibition of bacterial growth .
Antitumor Studies
A study evaluating the antitumor activity of several quinazoline derivatives found that certain compounds exhibited IC50 values comparable to standard chemotherapeutic agents. For example:
| Compound Name | Structure | IC50 (µM) | Comparison |
|---|---|---|---|
| N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide | Structure | 17.90 | Comparable to 5-FU (18.60 µM) |
| N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide | Structure | 6.33 | Superior to gefitinib (3.24 µM) |
These findings indicate that this compound and its derivatives are viable candidates for further development as anticancer agents .
Neuroprotective Studies
In a neuropharmacological evaluation, specific derivatives showed protective effects against neurotoxicity induced by various stressors in neuronal cell cultures. These studies highlight the potential of this compound in treating neurodegenerative diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Modulation of Neurotransmitter Systems : Its interaction with neurotransmitter receptors may contribute to its neuroprotective effects.
特性
CAS番号 |
1628517-81-6 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C10H13N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h5-6,9H,2-4H2,1H3,(H,13,14) |
InChIキー |
FUWLSQKRZXOZFV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC2=NC=NC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















